1-methyl-2-(2-nitrophenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-methyl-2-(2-nitrophenyl)pyrrole |
InChI |
InChI=1S/C11H10N2O2/c1-12-8-4-7-10(12)9-5-2-3-6-11(9)13(14)15/h2-8H,1H3 |
InChI Key |
QFODCRIPPAXKTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 2 2 Nitrophenyl 1h Pyrrole
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
A comprehensive search of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for the compound 1-methyl-2-(2-nitrophenyl)-1H-pyrrole. Consequently, a detailed analysis of its solid-state molecular geometry and crystal packing, including data tables of crystallographic parameters, bond lengths, and bond angles, cannot be provided at this time.
While crystallographic information for structurally related compounds exists, such as for various nitrophenyl-pyrrole derivatives and other substituted pyrroles, direct extrapolation of these findings to this compound would be speculative and would not meet the required standards of scientific accuracy for this article. The precise solid-state conformation, including the dihedral angle between the pyrrole (B145914) and nitrophenyl rings, as well as the intermolecular interactions governing the crystal packing, remain to be determined through experimental X-ray diffraction analysis of a single crystal of the title compound.
Computational Chemistry and Theoretical Investigations of 1 Methyl 2 2 Nitrophenyl 1h Pyrrole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-methyl-2-(2-nitrophenyl)-1H-pyrrole, these methods would elucidate the three-dimensional arrangement of its atoms and the distribution of electrons.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular for their balance of accuracy and computational cost. Applying such methods to this compound would yield its optimized molecular geometry, including crucial parameters like bond lengths, bond angles, and dihedral angles. This would reveal the relative orientation of the pyrrole (B145914) and nitrophenyl rings. While studies on other nitropyrrole systems exist, specific geometric parameters for this compound are not documented in the searched literature. researchgate.net
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory. Methods like G3(MP2)//B3LYP are composite methods used to obtain highly accurate energies. Such calculations for this compound would provide a benchmark for its electronic energy and structure. However, published results from these specific high-level calculations for the target molecule could not be found. cambridge.orgresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. sci-hub.se The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
For this compound, the analysis would likely show the HOMO localized on the electron-rich pyrrole ring and the LUMO on the electron-withdrawing nitrophenyl group. This separation would indicate the potential for intramolecular charge transfer (ICT) upon electronic excitation. sci-hub.se However, specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not available in the reviewed scientific papers.
Table 1: Hypothetical Frontier Molecular Orbital Data This table is illustrative of the type of data that would be generated from a computational study, as specific values for this compound are not available.
| Parameter | Expected Value Range (eV) | Description |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 to -3.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 2.5 to 4.5 | ELUMO - EHOMO; indicates chemical reactivity |
Thermodynamic and Kinetic Stability Predictions
Computational methods can predict the stability of a molecule from both thermodynamic (energetic) and kinetic (reactivity) perspectives.
The standard enthalpy of formation (ΔfH°) is a crucial thermodynamic property indicating the stability of a compound relative to its constituent elements. It can be calculated using computational methods, often through the use of isodesmic reactions. While this has been performed for other nitro-derivatives of pyrrole, the specific enthalpy of formation for this compound has not been reported. researchgate.netnih.gov
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically and is a key indicator of kinetic stability. For this compound, the BDE for the C-N bond connecting the two rings and the C-N bond of the nitro group would be of particular interest to understand potential decomposition pathways. Bond order analysis provides insight into the strength and nature (single, double, etc.) of the chemical bonds. A computational study on various nitro-derivatives of pyrrole has investigated BDEs to assess kinetic stability, but data for the specific title compound is absent. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Conformational Analysis and Atropisomerism Studies through Computational Modeling
The compound this compound represents a biaryl-like system, characterized by a C-C single bond connecting the C2 position of the N-methylpyrrole ring and the C1 position of the 2-nitrophenyl ring. The rotational freedom around this sigma bond is a critical determinant of the molecule's three-dimensional structure and potential chirality. Computational modeling provides a powerful tool to investigate the conformational landscape and the energetic barriers associated with this rotation.
Theoretical studies on the parent compound, 2-phenylpyrrole, indicate that even without bulky substituents, the molecule does not adopt a planar conformation in its ground state. Calculations using methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) have shown that the lowest energy conformation exhibits a dihedral angle between the rings in the range of 24 to 35 degrees. scispace.com The energy barrier for rotation through a perpendicular arrangement (90° dihedral angle) in 2-phenylpyrrole is calculated to be relatively low, around 11.10 kJ/mol. scispace.com
In this compound, the presence of substituents on both rings, specifically the ortho-nitro group on the phenyl ring and the N-methyl group on the pyrrole ring, introduces significant steric hindrance. These groups occupy the space adjacent to the interconnecting C-C bond, leading to strong repulsive interactions that profoundly influence the molecule's conformational preferences. Substituents in the ortho positions of biaryl systems are known to have pronounced steric effects that favor non-planar conformations and substantially increase the energy barrier to rotation. nih.gov The steric clash between the bulky nitro group and the pyrrole ring system, particularly the N-methyl group, forces the two rings to adopt a twisted, non-coplanar orientation.
This high barrier to rotation gives rise to the phenomenon of atropisomerism, a form of axial chirality where the restricted rotation about a single bond allows for the isolation of stable rotational isomers (rotamers). wikipedia.org For atropisomers to be stable and separable at a given temperature, the energy barrier to their interconversion must be sufficiently high. A commonly accepted threshold for the isolation of atropisomers at room temperature is a rotational energy barrier of approximately 93 kJ/mol (22 kcal/mol), which corresponds to a half-life for interconversion of more than 1000 seconds. wikipedia.org
Given the significant steric hindrance imposed by the ortho-nitro group, it is computationally predicted that this compound would exhibit a high rotational barrier, likely exceeding the threshold for stable atropisomerism. Computational modeling, typically using DFT methods, would be employed to calculate the potential energy surface by systematically varying the dihedral angle between the pyrrole and phenyl rings. The results of such an analysis would identify the minimum energy conformation and the transition states for rotation, thereby quantifying the energy barrier.
| Computational Parameter | Predicted Value/Observation | Basis of Prediction |
|---|---|---|
| Ground State Dihedral Angle (Pyrrole-Phenyl) | Significantly non-planar (> 45°) | Steric repulsion between the ortho-nitro group and the N-methylated pyrrole ring favors a twisted conformation to minimize steric strain. nih.gov |
| Rotational Energy Barrier | > 93 kJ/mol | The presence of bulky ortho-substituents on biaryl systems dramatically increases the energy barrier to rotation, often making atropisomers stable at room temperature. wikipedia.orgulisboa.pt |
| Atropisomerism Class | Class 2 or Class 3 | A rotational barrier > 84 kJ/mol typically classifies atropisomers as having significant stability, with barriers > 117 kJ/mol being exceptionally stable (Class 3). nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is calculated based on the molecule's electron density and illustrates regions of positive and negative electrostatic potential. researchgate.net These regions provide insights into molecular interactions and chemical reactivity. Typically, MEP maps are color-coded, where red indicates regions of high electron density and strong negative electrostatic potential (attractive to electrophiles), while blue represents areas of electron deficiency and positive electrostatic potential (attractive to nucleophiles). Green and yellow denote regions of intermediate potential. wolfram.com
For this compound, an MEP map would reveal distinct regions of reactivity based on its functional groups.
Electrophilic Reactivity Sites: The most prominent feature of negative electrostatic potential is expected to be localized on the oxygen atoms of the ortho-nitro group. researchgate.net The high electronegativity of the oxygen atoms results in a significant accumulation of electron density, making this region highly susceptible to electrophilic attack or interactions with Lewis acids and hydrogen bond donors. The delocalized π-electron system of the pyrrole ring also contributes to the molecule's nucleophilicity, with specific carbon atoms likely showing a negative potential, albeit less intense than that of the nitro group's oxygen atoms. researchgate.net
Nucleophilic Reactivity Sites: Regions of positive electrostatic potential (blue) are generally associated with the hydrogen atoms bonded to the aromatic rings. These areas are electron-deficient and would be the likely sites for nucleophilic attack, although such reactions are generally less favorable for unsubstituted aromatic C-H bonds.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity | Supporting Evidence |
|---|---|---|---|
| Oxygen atoms of the Nitro Group | Strongly Negative (Red) | Primary site for electrophilic attack; strong hydrogen bond acceptor. | MEP analysis of other nitro-aromatic compounds consistently shows the most negative potential localized on the nitro group's oxygen atoms. researchgate.net |
| Pyrrole Ring (π-system) | Moderately Negative (Yellow/Green) | Site for electrophilic aromatic substitution. | The π-electron cloud of the pyrrole ring is a region of relatively high electron density. researchgate.net |
| Aromatic Ring Hydrogens | Positive (Blue) | Potential site for nucleophilic attack. | Hydrogen atoms attached to aromatic systems are typically electron-deficient and exhibit a positive electrostatic potential. researchgate.net |
Reaction Mechanisms and Chemical Transformations Involving 1 Methyl 2 2 Nitrophenyl 1h Pyrrole
Mechanistic Pathways of Electrophilic Substitution on the Pyrrole (B145914) Ring
The pyrrole ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution due to the delocalization of the nitrogen atom's lone pair of electrons into the five-membered ring. pearson.com This delocalization increases the electron density of the ring carbons, making pyrrole significantly more reactive towards electrophiles than benzene (B151609). pearson.compharmaguideline.com
The general mechanism for electrophilic aromatic substitution (EAS) proceeds in two primary steps:
Attack on the Electrophile : The π-electron system of the pyrrole ring acts as a nucleophile, attacking an electrophile (E+). This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com
Restoration of Aromaticity : A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromatic π-system. masterorganicchemistry.com
For a pyrrole ring, electrophilic attack preferentially occurs at the C2 (α) position. onlineorganicchemistrytutor.com The reason for this regioselectivity lies in the superior stability of the resulting carbocation intermediate. When the attack is at C2, the positive charge can be delocalized over three atoms, including the nitrogen atom, leading to three significant resonance structures. In contrast, an attack at the C3 (β) position results in an intermediate where the positive charge is delocalized over only two carbon atoms, making it less stable. onlineorganicchemistrytutor.com
In the case of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole, the C2 and C5 positions are electronically favored for attack. However, since the C2 position is already occupied by the 2-nitrophenyl group, electrophilic substitution is directed primarily to the C5 position. The C3 and C4 positions are less favored due to the formation of less stable intermediates.
| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Favored Pathway |
|---|---|---|---|
| C2 (α-position) | 3 | More Stable | Yes |
| C3 (β-position) | 2 | Less Stable | No |
Influence of the Nitrophenyl Moiety on Reactivity and Electronic Effects
The 2-nitrophenyl substituent at the C2 position has a profound influence on the reactivity of the pyrrole ring. The nitro group (-NO2) is a potent electron-withdrawing group (EWG) that deactivates aromatic systems towards electrophilic attack through both a strong resonance effect (-R) and an inductive effect (-I). numberanalytics.com
Electronic Effects:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring, and consequently from the pyrrole ring, through the sigma bonds.
Resonance Effect (-R): The nitro group can withdraw π-electrons from the aromatic system, further decreasing the electron density on the ring. This deactivating effect is most pronounced at the ortho and para positions of the phenyl ring.
This withdrawal of electron density makes the pyrrole ring in this compound less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted N-methylpyrrole. numberanalytics.com While the pyrrole ring itself is inherently electron-rich, the attached nitrophenyl moiety counteracts this, demanding more forcing conditions or stronger electrophiles for substitution reactions to occur. masterorganicchemistry.comnumberanalytics.com
Conversely, the N-methyl group is an electron-donating group (EDG) through a weak inductive effect (+I), which slightly increases the electron density of the pyrrole ring. However, the deactivating effect of the 2-nitrophenyl group is dominant. The presence of the EWG also lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can make the molecule more susceptible to nucleophilic attack under certain conditions. dntb.gov.uadoaj.org
| Substituent | Position | Electronic Effect | Impact on Pyrrole Ring Reactivity (EAS) |
|---|---|---|---|
| -CH₃ | N1 | Electron-donating (+I) | Slight Activation |
| 2-Nitrophenyl | C2 | Electron-withdrawing (-I, -R) | Strong Deactivation |
Intramolecular Cyclization and Rearrangement Mechanisms (e.g., Smiles Rearrangement)
The juxtaposition of the pyrrole ring and the 2-nitrophenyl group in this compound creates opportunities for intramolecular reactions, particularly following a chemical transformation of the nitro group.
A key transformation is the reduction of the nitro group to an amine (-NH2), typically achieved using reducing agents like iron powder in acetic acid or catalytic hydrogenation. researchgate.net This generates 2-(2-aminophenyl)-1-methyl-1H-pyrrole, an intermediate where a potent nucleophile (-NH2) is positioned ortho to the pyrrole ring, setting the stage for intramolecular cyclization.
Smiles Rearrangement: While a classic Smiles rearrangement is not directly applicable to the parent compound, related structures undergo a reductive Smiles rearrangement. researchgate.netcrossref.org In this type of reaction, the initially formed amino group can act as an intramolecular nucleophile. If an appropriate electrophilic center and leaving group were present, the amino group could attack, leading to a rearranged, cyclized product. For instance, in related nitrophenyl-sulfonyl-pyrrole systems, reduction of the nitro group is followed by an intramolecular nucleophilic attack by the newly formed amine, leading to complex heterocyclic structures like benzimidazoles. researchgate.net
Other Intramolecular Cyclizations: Beyond rearrangements, the 2-(2-aminophenyl)-1-methyl-1H-pyrrole intermediate can undergo various acid- or metal-catalyzed intramolecular cyclizations. For example, electrophilic attack on the electron-rich pyrrole ring by a diazotized amino group could lead to the formation of fused ring systems, such as pyrrolo[1,2-a]quinoxalines. The specific reaction pathway and resulting product are highly dependent on the reaction conditions and the presence of other functional groups. nih.govfigshare.com
Catalytic Activation and Mechanistic Studies of this compound Reactions
Catalysis is crucial for activating this compound and directing its reactivity toward desired transformations. Both acid and metal catalysts play significant roles.
Acid Catalysis in Electrophilic Substitution: In electrophilic aromatic substitution reactions, strong acids like sulfuric acid (H2SO4) are often used as catalysts. libretexts.org Their primary role is to generate a more potent electrophile. For example, in a nitration reaction, sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO2+), which can then attack the deactivated pyrrole ring. libretexts.orgmasterorganicchemistry.com
Metal Catalysis: Transition metal catalysts, particularly those based on palladium and copper, are widely used for C-H activation and cross-coupling reactions involving pyrrole derivatives. acs.orglookchem.com
Palladium-catalyzed C-H Arylation: This method allows for the direct formation of C-C bonds by coupling the pyrrole ring with aryl halides. For this compound, such reactions could be used to introduce additional substituents at the C5 position. lookchem.com
Copper-catalyzed Cyclizations: Copper catalysts are effective in promoting intramolecular cyclization reactions, often by activating π-systems like alkynes or alkenes if they are present in a substituent. acs.org
Mechanistic Studies: Modern mechanistic investigations frequently employ computational chemistry, such as Density Functional Theory (DFT), to elucidate reaction pathways. researchgate.net These studies can model transition state structures, calculate activation energy barriers for different potential pathways (e.g., substitution at C5 vs. C4), and explain observed regioselectivity. For a molecule like this compound, DFT calculations can quantify the electronic impact of the nitrophenyl group and predict the most favorable sites for both electrophilic and nucleophilic attack. researchgate.netresearchgate.net
| Catalyst Type | Example | Reaction Type | Mechanism of Activation |
|---|---|---|---|
| Brønsted Acid | H₂SO₄ | Electrophilic Substitution (e.g., Nitration) | Generates a stronger electrophile (e.g., NO₂⁺). libretexts.org |
| Palladium Complex | Pd(OAc)₂ | C-H Activation / Cross-Coupling | Facilitates oxidative addition and reductive elimination cycle. |
| Copper Salt | CuCN, CuI | Intramolecular Cyclization | Activates π-systems for nucleophilic attack. acs.org |
Advanced Applications in Chemical Sciences and Materials Development
Contributions to Materials Science and Functional Materials Development
The specific arrangement of the pyrrole (B145914) and nitrophenyl moieties in 1-methyl-2-(2-nitrophenyl)-1H-pyrrole makes it a valuable precursor for a range of functional materials, from conductive polymers to specialized dyes.
Precursors for Conductive Polymers and Electronic Materials
Pyrrole and its derivatives are fundamental monomers for the synthesis of polypyrroles (PPy), a major class of intrinsically conducting polymers (ICPs). wikipedia.orgnih.gov These materials possess a conjugated structure of alternating single and double bonds along the polymer backbone, which allows for the delocalization of electrons and thus, electrical conductivity. nih.govnih.gov The conductivity of these polymers can be tuned through a process called doping, which involves oxidation (p-doping) or reduction (n-doping) to create mobile charge carriers. nih.gov
While direct polymerization of this compound is not extensively documented, related nitrophenyl-substituted pyrroles have been successfully used to create novel conductive and electrochromic polymers. For instance, the monomer 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole has been synthesized and polymerized, both chemically and electrochemically, to yield polymers with interesting electrochromic properties for potential use in electronic devices. metu.edu.trresearchgate.net The presence of substituent groups, such as the nitrophenyl moiety, can significantly influence the electronic properties, solubility, and processability of the resulting polymers. wikipedia.org The synthesis of such polymers is typically achieved through oxidative coupling of the monomer units. wikipedia.org
Table 1: Properties of Polymers Derived from Nitrophenyl-Substituted Pyrrole Analogs
| Monomer | Polymerization Method | Key Properties of Resulting Polymer | Application |
|---|
Applications in Dyes and Pigments Technology
Pyrrole-based structures are integral to many synthetic dyes and pigments. alliedacademies.org The diketopyrrolopyrroles (DPP), for example, are a class of high-performance pigments known for their brilliant colors and excellent stability. nih.gov These compounds feature a fused pyrrole ring system. While this compound is not a DPP, its core structure, containing both an aromatic pyrrole ring and a nitrophenyl group (a known chromophore), makes it a candidate for use as an intermediate in the synthesis of novel dyes. The nitro group, in particular, is a strong electron-withdrawing group that can act as a chromophore, contributing to the color of a molecule. organic-chemistry.org The synthesis of azo dyes, for instance, often involves diazonium coupling reactions with electron-rich aromatic compounds like pyrrole derivatives.
Development of Photoactive Compounds for Optical Memory
Organic photochromic materials are substances that can undergo reversible transformations between two forms having different absorption spectra upon photoirradiation. This property makes them promising candidates for applications in optical data storage. researchgate.net Pyrrole-containing compounds, specifically fulgides, have been investigated for this purpose. For example, 3-(1,2-dimethyl-5-phenyl-pyrrolmethylene)-4-isopropylidenetetrahydrofuran-2,5-dione has been studied as a photochromic material for dual-wavelength optical memory. researchgate.net The development of such materials relies on creating molecules that can be switched between stable states using light. The electronic structure of this compound could potentially be modified to create novel photoactive compounds, although specific research on this molecule for optical memory is not prominent.
Utility as Key Intermediates and Building Blocks in Complex Organic Synthesis
The reactivity of the ortho-nitro group on the phenyl ring, combined with the pyrrole nucleus, makes this compound a particularly useful intermediate for constructing more complex molecules, especially fused heterocyclic systems.
Building Blocks for Fused Heterocyclic Systems
A significant application of ortho-nitrophenyl substituted pyrroles is their use as precursors for fused heterocyclic systems via reductive cyclization. The ortho-positioning of the nitro group is crucial, as its reduction to an amino group allows for subsequent intramolecular cyclization onto the adjacent pyrrole ring.
One of the most important transformations is the synthesis of pyrrolo[1,2-a]quinoxalines. nih.govresearchgate.net This is typically achieved through a one-pot reaction where the nitro group of a 1-(2-nitrophenyl)pyrrole (B1580555) is reduced to an amine, which then condenses with an aldehyde or another carbonyl compound to form the fused quinoxaline (B1680401) ring system. nih.govacs.orgunisi.it Iron-catalyzed transfer hydrogenation is one modern method used to effect this transformation, providing an efficient route to these valuable scaffolds. nih.govacs.org
Another key reaction is the Cadogan reaction, which involves the deoxygenative cyclization of an ortho-nitroaryl compound using a trivalent phosphorus reagent (like triethyl phosphite) to form a new nitrogen-containing ring. rhhz.netresearchgate.netresearchgate.net This method can be applied to 2-(2-nitrophenyl)pyrroles to synthesize carbazole-like fused systems. The reaction proceeds through a nitrene or related reactive intermediate that inserts into a neighboring C-H bond. researchgate.net
Table 2: Synthetic Transformations of 2-(2-Nitrophenyl)pyrrole Derivatives
| Starting Material | Reaction Type | Key Reagents | Product Type |
|---|---|---|---|
| 1-(2-Nitrophenyl)pyrroles | Reductive Cyclization / Transfer Hydrogenation | Alcohols, Iron Catalyst | Pyrrolo[1,2-a]quinoxalines nih.govacs.org |
| 2-(2-Nitrophenyl)pyridines | Cadogan Reaction | Photocatalyst | Azacarbazoles rhhz.net |
| o-Nitrostyrenes | Cadogan-Sundberg Reaction | Trialkyl phosphites | Indoles wikipedia.orgbohrium.com |
Precursors for Diverse Organic Scaffolds and Natural Product Synthesis
The pyrrole ring is a ubiquitous motif found in a vast array of natural products, including many isolated from marine organisms. alliedacademies.orgchim.itpsu.edu Synthetic chemists often utilize functionalized pyrroles as key building blocks to construct these complex molecular targets. chim.itpsu.edu While the direct incorporation of this compound into a total synthesis of a natural product is not widely reported, its potential as a precursor is clear. The nitrophenyl group can be chemically modified in numerous ways; for example, the nitro group can be reduced to an amine, converted to a diazonium salt for further substitution, or participate in nucleophilic aromatic substitution reactions. These transformations allow the pyrrole core to be elaborated into more complex structures, serving as a versatile scaffold in synthetic strategies aimed at pharmaceuticals and natural products. alliedacademies.orgrsc.orgresearchgate.net
Design and Development of Chiral Catalysts and Ligands Based on N-Arylpyrroles
The unique structural and electronic properties of N-arylpyrroles have positioned them as a significant class of scaffolds in the design of chiral ligands and catalysts for asymmetric synthesis. nih.govresearchgate.netnih.gov The atropisomeric chirality arising from restricted rotation around the C–N bond, coupled with the electron-rich nature of the pyrrole ring, allows for the creation of well-defined chiral environments. researchgate.netresearchgate.net These features are instrumental in achieving high levels of stereocontrol in a variety of chemical transformations. The development of synthetic methodologies to access enantiomerically pure N-arylpyrroles has been a key focus, enabling their application as powerful tools in asymmetric catalysis. sciengine.comsnnu.edu.cn
Recent advancements have seen the emergence of innovative strategies for the atroposelective synthesis of N-arylpyrroles, which in turn has broadened their utility as chiral ligands and organocatalysts. researchgate.netsciengine.com These methods include transition-metal catalysis, organocatalysis, and light-induced processes, providing access to a diverse range of structurally complex and functionally rich chiral N-arylpyrrole derivatives. nih.govsnnu.edu.cn The versatility of the N-arylpyrrole framework allows for fine-tuning of steric and electronic properties, a crucial aspect in the rational design of effective chiral catalysts.
One notable approach involves the use of chiral-at-metal rhodium Lewis acid catalysts to achieve highly atroposelective electrophilic aromatic substitution on N-arylpyrroles. researchgate.netnih.gov This method facilitates the transformation of configurationally labile N-arylpyrroles into configurationally stable, axially chiral products with excellent enantioselectivity. researchgate.netnih.govnih.gov The resulting N-arylpyrroles can be further elaborated, demonstrating their potential as versatile building blocks for more complex chiral ligands. researchgate.net
Another powerful strategy employs light-induced phosphoric acid catalysis for the diastereo- and atroposelective synthesis of N-arylpyrroles. nih.gov This one-pot, three-component reaction allows for the simultaneous creation of a C–N axial chirality and a central quaternary stereogenic center with high levels of stereocontrol. nih.gov The products of this methodology are valuable as they can be readily transformed into chiral ligands and organocatalysts. nih.gov
The following table summarizes the performance of different catalytic systems in the synthesis of chiral N-arylpyrroles, highlighting the yields and enantioselectivities achieved.
| Catalytic System | Reaction Type | Substrate Scope | Yield (%) | Enantioselectivity (ee %) | Reference |
|---|---|---|---|---|---|
| Chiral-at-metal rhodium Lewis acid | Atroposelective electrophilic aromatic substitution | N-arylpyrroles and N-acryloyl-1H-pyrazole electrophiles | Up to 93% | Up to >99.5% | researchgate.netnih.govnih.gov |
| Light-induced chiral phosphoric acid | Diastereo- and atroposelective oxo-diarylation | Unactivated alkynes, pyrroles, and an oxidant | Good | Excellent | nih.gov |
| Cooperative copper-squaramide | Remote propargylic amination/ring closure/rearomatization | Yne-allylic esters and amines | Excellent | Excellent | acs.org |
The synthetic utility of these axially chiral N-arylpyrroles is further demonstrated by their conversion into various functional molecules. For instance, the acylpyrazole moiety in products from the rhodium-catalyzed reaction can be smoothly transformed into esters, amides, and other functionalities, providing a pathway to a diverse range of chiral N-arylpyrrole derivatives. researchgate.net These derivatives, in turn, hold promise for applications as novel chiral ligands in transition-metal catalysis or as organocatalysts for a variety of asymmetric transformations. nih.govresearchgate.netresearchgate.net The development of these synthetic routes underscores the growing importance of N-arylpyrroles as a privileged scaffold in the field of asymmetric catalysis. sciengine.comsnnu.edu.cn
Conclusion and Future Perspectives in the Research of 1 Methyl 2 2 Nitrophenyl 1h Pyrrole
Summary of Key Academic Insights and Methodological Advances
The synthesis of 2-arylpyrroles has been a subject of considerable research, with various methods developed to construct this important structural motif. One of the key approaches for the synthesis of related 2-(2-nitrophenyl)pyrrole derivatives involves the reaction of 1-methyl-2-acetylpyrrole with 1-fluoro-2-nitrobenzene in the presence of a strong base like sodium hydride. This nucleophilic aromatic substitution (SNAr) pathway provides a direct route to the carbon-carbon bond formation between the pyrrole (B145914) and the nitrophenyl ring. Subsequent chemical modifications can then be performed.
Another significant methodological advance lies in the reductive cyclization of the nitro group. The strategic positioning of the nitro group ortho to the pyrrole ring presents an opportunity for intramolecular reactions. Upon reduction of the nitro group to an amine, a spontaneous or catalyzed cyclization can occur, leading to the formation of fused heterocyclic systems. This transformation is a powerful tool for building molecular complexity from a relatively simple precursor. For instance, studies on similar compounds have demonstrated that reductive cyclization can yield pyrrolo[1,2-a]quinoxalines, a class of compounds with interesting photophysical and biological properties.
| Synthetic Method | Description | Potential Products |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an enolate of a 2-acylpyrrole with an activated aryl halide (e.g., 1-fluoro-2-nitrobenzene). | 2-(2-Nitrophenyl)pyrrole derivatives |
| Reductive Cyclization | Reduction of the ortho-nitro group to an amine, followed by intramolecular cyclization onto the pyrrole ring. | Fused heterocyclic systems (e.g., pyrroloquinoxalines) |
Emerging Research Frontiers and Unexplored Chemical Reactivity
The future research on 1-methyl-2-(2-nitrophenyl)-1H-pyrrole is poised to explore several exciting frontiers. The presence of the nitro group opens up a vast area of unexplored chemical reactivity. Beyond simple reduction, the nitro group can participate in a variety of transformations, including partial reduction to hydroxylamines or nitroso compounds, and its involvement in multicomponent reactions. The electron-withdrawing nature of the nitrophenyl group also significantly influences the reactivity of the pyrrole ring, making it more susceptible to nucleophilic attack and potentially altering its behavior in electrophilic substitution reactions.
A particularly promising area of investigation is the photochemistry of this compound. Nitroaromatic compounds are known to exhibit interesting photochemical properties, and the linkage to a photoactive pyrrole ring could lead to novel photoresponsive systems. Irradiation could potentially trigger intramolecular redox reactions or rearrangements, leading to the formation of transient species or new stable products with unique properties.
Furthermore, the coordination chemistry of this ligand with various metal centers is an entirely unexplored domain. The nitrogen atoms of the pyrrole and the nitro group, as well as the potential for C-H activation on the pyrrole ring, could allow for the formation of a diverse range of organometallic complexes. These complexes could find applications in catalysis, sensing, or as precursors to novel materials.
Potential for Novel Synthetic Strategies and Material Innovations
The unique structural and electronic features of this compound make it a valuable building block for the synthesis of more complex molecules and innovative materials. Its utility as a precursor to fused heterocyclic systems has already been noted, and this can be expanded to create a library of novel compounds with diverse biological and photophysical properties. The ability to functionalize both the pyrrole and the phenyl rings provides a high degree of modularity for synthetic design.
In the realm of material innovations, the incorporation of this compound into polymeric structures could lead to materials with interesting electronic and optical properties. The nitro group can act as a handle for further polymerization or as a site for post-polymerization modification. Polymers containing this moiety could exhibit properties such as charge-transport capabilities, making them suitable for applications in organic electronics, or could serve as sensory materials where the interaction with an analyte would modulate their optical or electronic properties.
Q & A
Q. What are the established synthetic routes for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole, and how do their yields and purity compare?
The compound can be synthesized via:
- Direct nitration of methylpyrrole : Nitration of 1-methylpyrrole with nitric acid under controlled conditions (e.g., 0–5°C, H₂SO₄ as solvent) typically yields 30–45% product but may produce regioisomers requiring chromatographic separation .
- Cyclization of 2-nitropyridine derivatives : Reaction of 2-nitropyridine with methylamine followed by cyclization offers higher regioselectivity (~70% yield) but requires inert atmosphere and specialized catalysts .
- Comparison : Direct nitration is cost-effective but less selective, while cyclization methods prioritize purity. TLC (hexane:EtOAc 3:1) and ¹H-NMR (δ 6.3–7.2 ppm for aromatic protons) are critical for monitoring reaction progress and purity assessment .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- ¹H-NMR : Key peaks include δ 3.8–4.0 ppm (N–CH₃), δ 6.3–7.5 ppm (aromatic protons from pyrrole and nitrophenyl groups), and splitting patterns (e.g., doublets for adjacent protons) .
- Mass Spectrometry : Molecular ion peak at m/z 188.1 (C₁₁H₁₀N₂O₂) confirms molecular weight. Fragmentation patterns (e.g., loss of NO₂ group at m/z 142) validate substituent positions .
- FT-IR : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1350 cm⁻¹ (NO₂ symmetric) confirm nitro group presence .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a precursor for:
- Antimicrobial agents : The nitro group enhances redox activity, enabling interactions with microbial enzymes. Researchers employ agar diffusion assays (e.g., E. coli MIC testing) to evaluate efficacy .
- Photosensitizers : Its conjugated system allows light absorption in UV-vis regions (λₘₐₓ ~350 nm), relevant for photodynamic therapy. Fluorescence quenching studies with singlet oxygen traps (e.g., DPBF) quantify reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress regioisomer formation during nitration?
- Temperature control : Maintaining ≤5°C reduces electrophilic nitration at undesired positions (e.g., C3 of pyrrole) .
- Solvent selection : Use of H₂SO₄/HNO₃ mixtures enhances regioselectivity for C2 nitration over acetic acid, which favors multiple nitration sites.
- Catalysts : Lewis acids like FeCl₃ (5 mol%) direct nitration to the electron-rich C2 position, achieving >80% selectivity in pilot studies .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura coupling : The nitro group acts as a directing group, enabling palladium-catalyzed coupling at C5 of the pyrrole ring. DFT studies suggest a Pd(0)/Pd(II) cycle with boronic acid transmetallation .
- Challenges : Steric hindrance from the 2-nitrophenyl group reduces coupling efficiency at C3. Researchers mitigate this using bulky ligands (e.g., SPhos) to stabilize intermediates .
Q. How can computational methods predict the compound’s biological activity?
- Molecular docking : The nitro group’s electron-withdrawing effect enhances binding to S. aureus dihydrofolate reductase (PDB: 3SRW). Autodock Vina simulations predict a binding affinity of −8.2 kcal/mol .
- QSAR modeling : Hammett constants (σ = 1.27 for nitro group) correlate with antimicrobial activity (R² = 0.89 in logP vs. MIC models) .
Q. What strategies resolve contradictory NMR data for this compound in different solvents?
- Deuterated solvent effects : In CDCl₃, the N–CH₃ proton resonates at δ 3.85 ppm, but in DMSO-d₆, it shifts to δ 3.92 ppm due to hydrogen bonding. Assign peaks using COSY and HSQC to confirm assignments .
- Impurity identification : Trace regioisomers (e.g., 1-methyl-3-nitrophenyl-pyrrole) may appear as minor peaks at δ 6.8–7.0 ppm. LC-MS with ion-trap detection isolates impurities .
Q. How does the compound’s electronic structure influence its photostability?
- TD-DFT calculations : HOMO-LUMO gaps (~4.1 eV) predict UV-induced degradation. Accelerated aging studies under UV light (λ = 254 nm) show 20% decomposition in 24 hours, mitigated by adding antioxidants (e.g., BHT) .
- Electron paramagnetic resonance (EPR) : Detects nitro radical anion formation (g-factor ~2.005) under irradiation, confirming photoreduction pathways .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (142–145°C vs. 138–140°C)?
- Crystallinity differences : Recrystallization solvents (e.g., EtOH vs. hexane) affect crystal packing. DSC analysis reveals polymorphs with distinct melting endotherms .
- Purity impact : Residual solvents (e.g., DMF) lower observed melting points. Karl Fischer titration ensures <0.1% solvent content .
Q. How can researchers validate conflicting bioactivity data in antimicrobial assays?
- Standardized protocols : Follow CLSI guidelines for broth microdilution (e.g., 18–24 hr incubation at 37°C). Inconsistent inoculum sizes (e.g., 1×10⁵ vs. 1×10⁶ CFU/mL) skew MIC values .
- Positive controls : Compare with nitrofurantoin (MIC = 8 µg/mL for E. coli) to calibrate assay conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
